molecular formula C26H24NP B14276405 [(2-Ethylphenyl)imino](triphenyl)-lambda~5~-phosphane CAS No. 158954-65-5

[(2-Ethylphenyl)imino](triphenyl)-lambda~5~-phosphane

Cat. No.: B14276405
CAS No.: 158954-65-5
M. Wt: 381.4 g/mol
InChI Key: HBPOJUHICQJEBK-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)imino-lambda~5~-phosphane is a chemical compound with the molecular formula C42H34N2P2 It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylphenyl)imino-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with 2-ethylbenzaldehyde in the presence of a suitable base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (2-Ethylphenyl)imino-lambda~5~-phosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The imino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted imino derivatives.

Scientific Research Applications

(2-Ethylphenyl)imino-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to act as a stabilizing agent.

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)imino-lambda~5~-phosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s imino group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

(2-Ethylphenyl)imino-lambda~5~-phosphane can be compared with other similar compounds, such as:

    Triphenylphosphine: A common organophosphorus compound used in various chemical reactions and as a ligand in coordination chemistry.

    Terphenyls: Aromatic hydrocarbons with similar structural features but lacking the phosphorus and imino groups.

    Phosphine oxides: Oxidized derivatives of phosphines, which have different reactivity and applications.

The uniqueness of (2-Ethylphenyl)imino-lambda~5~-phosphane lies in its combination of the imino group with the triphenylphosphine structure, providing distinct chemical and biological properties.

Properties

CAS No.

158954-65-5

Molecular Formula

C26H24NP

Molecular Weight

381.4 g/mol

IUPAC Name

(2-ethylphenyl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C26H24NP/c1-2-22-14-12-13-21-26(22)27-28(23-15-6-3-7-16-23,24-17-8-4-9-18-24)25-19-10-5-11-20-25/h3-21H,2H2,1H3

InChI Key

HBPOJUHICQJEBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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